![molecular formula C20H19FN2O3 B6087217 (1-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbonyl}-2-piperidinyl)methanol](/img/structure/B6087217.png)
(1-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbonyl}-2-piperidinyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbonyl}-2-piperidinyl)methanol, also known as FLX-787 or Dynaxel, is a small molecule drug that has been developed for the treatment of neuromuscular disorders. The drug has shown promising results in preclinical studies and is currently undergoing clinical trials.
Mechanism of Action
The exact mechanism of action of (1-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbonyl}-2-piperidinyl)methanol is not fully understood. However, it is believed that the drug acts on the calcium-activated potassium channels (KCa3.1) in muscle cells. By modulating the activity of these channels, (1-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbonyl}-2-piperidinyl)methanol can improve muscle function and reduce muscle fatigue.
Biochemical and Physiological Effects:
(1-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbonyl}-2-piperidinyl)methanol has been shown to have several biochemical and physiological effects in animal models of neuromuscular disorders. The drug can improve muscle function, reduce muscle fatigue, and increase muscle strength. (1-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbonyl}-2-piperidinyl)methanol can also improve neuromuscular transmission and reduce muscle inflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of (1-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbonyl}-2-piperidinyl)methanol is its ability to improve muscle function and reduce muscle fatigue in animal models of neuromuscular disorders. This makes it a promising candidate for the treatment of these disorders in humans. However, there are also some limitations to using (1-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbonyl}-2-piperidinyl)methanol in lab experiments. The drug is still in the early stages of clinical development, and its safety and efficacy in humans are not yet fully established. Additionally, the mechanism of action of (1-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbonyl}-2-piperidinyl)methanol is not fully understood, which makes it difficult to design experiments to study its effects.
Future Directions
There are several future directions for research on (1-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbonyl}-2-piperidinyl)methanol. One area of research could focus on further elucidating the mechanism of action of the drug. This could involve studying the effects of (1-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbonyl}-2-piperidinyl)methanol on the calcium-activated potassium channels in muscle cells. Another area of research could focus on optimizing the synthesis method of (1-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbonyl}-2-piperidinyl)methanol to improve yield and purity. Additionally, clinical trials are currently underway to evaluate the safety and efficacy of (1-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbonyl}-2-piperidinyl)methanol in humans, and the results of these trials will provide valuable information for future research. Finally, research could focus on developing new compounds based on the structure of (1-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbonyl}-2-piperidinyl)methanol that have improved pharmacological properties and efficacy.
Synthesis Methods
The synthesis of (1-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbonyl}-2-piperidinyl)methanol involves the reaction of 2-(3-fluorophenyl)-1,3-benzoxazole with piperidine in the presence of a carbonyl reagent. The reaction yields (1-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbonyl}-2-piperidinyl)methanol as the final product. The synthesis method has been optimized to produce high yields of pure product.
Scientific Research Applications
(1-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbonyl}-2-piperidinyl)methanol has been extensively studied for its potential therapeutic effects in neuromuscular disorders such as amyotrophic lateral sclerosis (ALS), spinal muscular atrophy (SMA), and myasthenia gravis (MG). Preclinical studies have shown that (1-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbonyl}-2-piperidinyl)methanol can improve muscle function and reduce muscle fatigue in animal models of neuromuscular disorders. Clinical trials are currently underway to evaluate the safety and efficacy of (1-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbonyl}-2-piperidinyl)methanol in humans.
properties
IUPAC Name |
[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-[2-(hydroxymethyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O3/c21-15-5-3-4-13(10-15)19-22-17-11-14(7-8-18(17)26-19)20(25)23-9-2-1-6-16(23)12-24/h3-5,7-8,10-11,16,24H,1-2,6,9,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFBPXDIIGLCYOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CO)C(=O)C2=CC3=C(C=C2)OC(=N3)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(3-Fluorophenyl)-1,3-benzoxazol-5-yl]-[2-(hydroxymethyl)piperidin-1-yl]methanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.